Methyl 2-(4-(methylsulfonyl)phenyl)acetate
Overview
Description
“Methyl 2-(4-(methylsulfonyl)phenyl)acetate” is a chemical compound with the molecular formula C10H12O4S and a molecular weight of 228.261. It is used in various chemical reactions and has been studied for its potential applications in different fields2.
Synthesis Analysis
The synthesis of “Methyl 2-(4-(methylsulfonyl)phenyl)acetate” involves the reaction of methanol and 6-tert-Butyl-2,3-naphthalenedicarbonitrile1. A solution of 4-(methanesulfonyl)phenyl acetic acid, methanol, and concentrated sulfuric acid is heated under reflux for 16 hours3.
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-(methylsulfonyl)phenyl)acetate” consists of a methyl group (CH3), a sulfonyl group (SO2), a phenyl group (C6H5), and an acetate group (CH3COO)1.
Chemical Reactions Analysis
“Methyl 2-(4-(methylsulfonyl)phenyl)acetate” has been used in the synthesis of benzimidazole derivatives, which were evaluated as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors4.
Physical And Chemical Properties Analysis
“Methyl 2-(4-(methylsulfonyl)phenyl)acetate” has a predicted boiling point of 376.9±34.0 °C and a predicted density of 1.240±0.06 g/cm31.Scientific Research Applications
Chemical Properties and Theoretical Calculations : Methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate has been synthesized and characterized, revealing detailed information about local and global chemical activities, molecular and chemical properties, indicating its electrophilic and nucleophilic nature. Theoretical calculations using density functional theory (DFT) have been employed to better understand these properties (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).
Synthetic Applications : This compound has been used as a building block for synthesizing various derivatives. For example, methyl (styrylsulfonyl)acetate was used to synthesize a range of compounds including tetrahydro-1,4-thiazin-3-one 1,1-dioxides, demonstrating its utility in synthetic chemistry (Takahashi & Yuda, 1996).
Pharmacological Research : It has been involved in the design and synthesis of 4-(aryloyl)phenyl methyl sulfones, which have shown capacity to inhibit cyclooxygenase (COX-1 and COX-2) isoenzymes. This demonstrates potential therapeutic applications, especially in the development of anti-inflammatory drugs (Harrak et al., 2010).
Analytical Chemistry : There has been development in analytical methods such as reverse-phase high-performance liquid chromatography (HPLC) for the separation of stereo isomers of related compounds. This highlights its significance in analytical chemistry and pharmaceutical research (Davadra et al., 2011).
Organic Synthesis and Chemical Reactions : Research has explored the reactions of carbonyl compounds in basic solutions and the effects of various substituents, like methylsulfonyl, on the rates of these reactions. This contributes to our understanding of chemical reactivity and synthesis in organic chemistry (Bowden & Rehman, 1997).
Materials Science : The compound has been involved in the synthesis of novel materials like 1′-(diphenylphosphino)ferrocene-1-sulfonate anion, indicating its role in materials science and catalysis (Zábranský, Císařová, & Štěpnička, 2018).
Safety And Hazards
Specific safety and hazard information for “Methyl 2-(4-(methylsulfonyl)phenyl)acetate” is not readily available. However, general safety measures should be taken while handling this chemical, such as avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment3.
Future Directions
“Methyl 2-(4-(methylsulfonyl)phenyl)acetate” has potential applications in the development of new drugs due to its role in the synthesis of compounds with antimicrobial and anti-inflammatory activities2. Further research is needed to fully understand its properties and potential uses.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult appropriate safety data sheets and other resources when handling chemicals.
properties
IUPAC Name |
methyl 2-(4-methylsulfonylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-14-10(11)7-8-3-5-9(6-4-8)15(2,12)13/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMUPMCWKYOOBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586351 | |
Record name | Methyl [4-(methanesulfonyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(methylsulfonyl)phenyl)acetate | |
CAS RN |
300355-18-4 | |
Record name | Methyl [4-(methanesulfonyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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